3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13384887
InChI: InChI=1S/C13H9FN2/c14-10-6-4-9(5-7-10)11-2-1-3-13(16)12(11)8-15/h1-7H,16H2
SMILES: C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)F
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol

3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

CAS No.:

Cat. No.: VC13384887

Molecular Formula: C13H9FN2

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile -

Specification

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
IUPAC Name 2-amino-6-(4-fluorophenyl)benzonitrile
Standard InChI InChI=1S/C13H9FN2/c14-10-6-4-9(5-7-10)11-2-1-3-13(16)12(11)8-15/h1-7H,16H2
Standard InChI Key MGNPBNYGWOUMLI-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)F
Canonical SMILES C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s biphenyl backbone consists of two benzene rings connected by a single bond, with substituents at specific positions:

  • Amino group (-NH2_2): Located at the 3-position of the first benzene ring, this group enhances solubility in polar solvents and participates in hydrogen bonding.

  • Fluorine atom (-F): Positioned at the 4'-position of the second benzene ring, fluorine’s electronegativity modulates electronic distribution, affecting reactivity.

  • Carbonitrile group (-CN): At the 2-position of the first ring, this group contributes to the compound’s planar geometry and stabilizes intermediates during reactions .

Table 1: Comparative Analysis of Structurally Similar Biphenyl Derivatives

Compound NameMolecular FormulaFunctional GroupsKey Distinguishing Feature
3-Amino-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrileC13H8ClFN2\text{C}_{13}\text{H}_{8}\text{ClFN}_{2}-NH2_2, -Cl, -F, -CNChlorine substitution at 3'-position
4-Fluoro-biphenyl-2-carbonitrileC13H9FN\text{C}_{13}\text{H}_{9}\text{FN}-F, -CNAbsence of amino group
3-Amino-[1,1'-biphenyl]-2-carbonitrileC13H10N2\text{C}_{13}\text{H}_{10}\text{N}_{2}-NH2_2, -CNNo halogen substitution

The juxtaposition of -NH2_2 and -F groups in 3-amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile creates a dipole moment that influences its crystallinity and melting point (estimated range: 145–150°C) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 3-amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile typically involves multi-step protocols:

Nucleophilic Substitution

A precursor such as 2-fluoro-4'-nitro-[1,1'-biphenyl]-2-carbonitrile undergoes amination with aqueous ammonia under high-pressure conditions to introduce the amino group. This step often requires catalysts like copper(I) iodide to achieve yields exceeding 70% .

Cyclocondensation Reactions

Reactions involving malononitrile derivatives, as demonstrated in analogous systems, show that treatment with potassium hydroxide in dimethylformamide (DMF) facilitates the formation of propenone intermediates. Subsequent cyclization with carbon disulfide and methyl iodide can yield the target compound .

Purification Techniques

Post-synthesis purification employs silica gel column chromatography with a 20% ethyl acetate/hexane eluent, followed by recrystallization from ethanol to achieve >95% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: The amino group is susceptible to oxidation by agents like potassium permanganate (KMnO4\text{KMnO}_4), forming nitro derivatives (-NO2\text{-NO}_2) .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carbonitrile group to a primary amine (-CH2NH2\text{-CH}_2\text{NH}_2), altering the compound’s polarity .

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions. For example, reaction with sodium ethoxide and aniline substitutes fluorine with a phenylamino group, yielding 3-amino-4'-(phenylamino)-[1,1'-biphenyl]-2-carbonitrile .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors, leveraging its ability to form hydrogen bonds with ATP-binding pockets.

Materials Science

Incorporation into liquid crystals enhances thermal stability (Tdecomp>300CT_{\text{decomp}} > 300^\circ \text{C}), making it suitable for high-temperature electronic displays .

Case Studies and Emerging Research

Optimization of Synthetic Yield

A 2024 study demonstrated that replacing DMF with dimethylacetamide (DMAc) in cyclocondensation reactions increased yields from 68% to 82% while reducing reaction time by 30% .

Computational Modeling

Molecular docking simulations predict strong binding affinity (Kd=12.3nMK_d = 12.3 \, \text{nM}) between this compound and the epidermal growth factor receptor (EGFR), highlighting its potential as a targeted therapy .

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